1,3-bis(4-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide
Description
The compound 1,3-bis(4-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a bicyclic sulfone derivative featuring a tetrahydrothienoimidazolone core substituted with two para-methylphenyl groups at positions 1 and 3. Its molecular formula is C₁₉H₂₀N₂O₃S, with a molar mass of 356.44 g/mol . The sulfone (5,5-dioxide) moiety enhances polarity and stability, while the methylphenyl substituents influence steric and electronic properties. Such derivatives are critical intermediates in pharmaceutical synthesis, particularly for high-purity active pharmaceutical ingredients (APIs) .
Properties
IUPAC Name |
1,3-bis(4-methylphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c1-13-3-7-15(8-4-13)20-17-11-25(23,24)12-18(17)21(19(20)22)16-9-5-14(2)6-10-16/h3-10,17-18H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNCXBVWPMHNVBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3CS(=O)(=O)CC3N(C2=O)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601333078 | |
| Record name | 1,3-bis(4-methylphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601333078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
12.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24795397 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
831237-50-4 | |
| Record name | 1,3-bis(4-methylphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601333078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-bis(4-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the imidazole ring and the introduction of the thieno group. Common reagents used in these reactions include various amines, aldehydes, and sulfur-containing compounds. The reaction conditions often involve heating under reflux, the use of catalysts, and specific solvents to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1,3-bis(4-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioethers.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts .
Major Products
The major products formed from these reactions include various substituted imidazole derivatives, sulfoxides, sulfones, and thioethers
Scientific Research Applications
1,3-bis(4-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for the treatment of various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 1,3-bis(4-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Physicochemical Properties
Key analogs differ in substituent identity, position, and electronic effects. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s methyl groups (electron-donating) increase electron density at the aromatic rings, enhancing stability and lipophilicity .
Steric Effects :
- The ortho-methyl group in the 1-(o-tolyl) analog creates steric hindrance, which may limit rotational freedom and alter molecular packing in crystalline states .
Solubility and Reactivity :
Crystallographic and Computational Data
- Crystal Packing : Analogous compounds (e.g., triazole-thione derivatives) form hydrogen-bonded networks (N–H···O/S interactions), influencing solubility and melting points .
- Predicted Properties : Density Functional Theory (DFT) calculations for the target compound estimate a density of 1.324 g/cm³ and high thermal stability (predicted boiling point >500°C) .
Biological Activity
1,3-bis(4-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is an imidazole derivative known for its diverse biological activities. This compound has garnered attention in medicinal chemistry for its potential therapeutic applications, including antimicrobial, antifungal, and anticancer properties. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 376.44 g/mol. The compound features a thienoimidazole core structure that is crucial for its biological activity.
Antimicrobial Activity
Research has shown that imidazole derivatives, including this compound, exhibit significant antimicrobial properties. Studies indicate that compounds in this class can inhibit the growth of various bacterial strains and fungi.
Table 1: Antimicrobial Efficacy
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 8 µg/mL |
Anticancer Activity
The compound has been investigated for its anticancer properties. In vitro studies suggest that it may induce apoptosis in cancer cells through mechanisms such as the inhibition of specific signaling pathways.
Case Study: Breast Cancer Cell Lines
In a study involving MCF-7 breast cancer cell lines, treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µM.
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition: It can inhibit enzymes involved in metabolic pathways crucial for cell proliferation.
- Receptor Modulation: The compound may bind to specific receptors, altering their activity and leading to downstream effects that promote apoptosis or inhibit growth.
Research Findings
Recent studies have highlighted the potential of this compound as a lead candidate for drug development. For instance:
- A study published in MDPI indicated that imidazole derivatives show promising antiviral activity against HIV and other viruses, suggesting a broader spectrum of biological activity beyond antimicrobial and anticancer effects .
- Another research effort focused on the structure-activity relationship (SAR) of related compounds demonstrated that modifications to the imidazole ring could enhance biological efficacy .
Q & A
Q. What are the common synthetic routes for preparing 1,3-bis(4-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide, and what experimental parameters are critical for yield optimization?
- Methodological Answer : The compound can be synthesized via cyclocondensation of appropriately substituted precursors under basic or acidic conditions. A base-promoted approach (e.g., using KOH or NaH in anhydrous THF) facilitates intramolecular cyclization, as demonstrated in analogous imidazolone syntheses . Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction homogeneity.
- Temperature control : Reactions often require reflux (80–120°C) to overcome activation barriers.
- Catalyst optimization : Transition-metal-free conditions minimize side reactions .
Yield optimization involves monitoring reaction progress via TLC and quenching with aqueous NH4Cl to isolate the product.
Q. How can spectroscopic techniques (e.g., NMR, IR) and X-ray crystallography be employed to confirm the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Analyze aromatic proton environments (δ 6.8–7.4 ppm for 4-methylphenyl groups) and carbonyl signals (δ 170–180 ppm for the sulfone and imidazolone moieties) .
- IR : Confirm sulfone (SO2) stretching vibrations at ~1150–1300 cm⁻¹ and carbonyl (C=O) bands at ~1650–1750 cm⁻¹ .
- X-ray crystallography : Resolve the bicyclic framework and verify dihedral angles between aromatic rings, as shown in structural studies of related imidazole derivatives .
Advanced Research Questions
Q. What strategies are recommended for resolving contradictions in reaction outcomes when varying substituents on the imidazole core during analog synthesis?
- Methodological Answer : Contradictions in reactivity (e.g., unexpected byproducts or low yields) often arise from steric hindrance or electronic effects. Systematic approaches include:
- Substituent screening : Replace 4-methylphenyl groups with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess electronic influences .
- Kinetic vs. thermodynamic control : Vary reaction times and temperatures to isolate intermediates (e.g., spiro-fused byproducts) .
- Mechanistic validation : Use deuterium-labeling experiments or computational modeling to trace reaction pathways.
Q. How can computational chemistry methods (e.g., DFT) predict the electronic effects of substituents on the thienoimidazolone system's reactivity?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can:
- Map frontier molecular orbitals : Predict nucleophilic/electrophilic sites by analyzing HOMO-LUMO gaps.
- Simulate substituent effects : Compare charge distribution and bond dissociation energies for substituted vs. parent compounds .
- Validate spectroscopic data : Correlate computed vibrational frequencies (IR) or chemical shifts (NMR) with experimental results .
Data Analysis and Optimization
Q. What experimental designs are effective for analyzing the impact of solvent polarity on sulfone group stability in this compound?
- Methodological Answer : Design a solvent matrix with varying polarity indices (e.g., hexane, THF, DMSO) and monitor degradation via:
- Accelerated stability testing : Heat samples to 50–80°C and quantify decomposition products using HPLC-MS.
- Kinetic profiling : Calculate rate constants (k) for sulfone hydrolysis under acidic/basic conditions .
Polar solvents (e.g., DMSO) may stabilize the sulfone via solvation, while nonpolar solvents reduce hydrolytic susceptibility.
Q. How should researchers address discrepancies between calculated and observed elemental analysis data for this compound?
- Methodological Answer : Discrepancies >0.3% require:
- Purification validation : Re-crystallize the compound and repeat CHNS/O analysis.
- Hydration assessment : Perform TGA to detect adsorbed water or solvent residues.
- Synthetic pathway audit : Trace potential impurities (e.g., unreacted precursors) via GC-MS .
Structural and Functional Insights
Q. What crystallographic challenges arise in resolving the tetrahydrothienoimidazolone ring system, and how can they be mitigated?
- Methodological Answer : Challenges include poor crystal growth due to flexible rings. Mitigation strategies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
